molecular formula C18H16N2O2 B1429617 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 1428139-41-6

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B1429617
CAS No.: 1428139-41-6
M. Wt: 292.3 g/mol
InChI Key: HSZPXSHARFKNLX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is characterized by a tricyclic framework consisting of a partially saturated indazolone core bearing two distinct aromatic substituents. The compound possesses an InChI identifier of InChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)18(20-19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20) and a corresponding SMILES notation of O=C1C=2C(=NNC2CC(C=3OC(=CC3)C)C1)C=4C=CC=CC4. The stereochemical complexity arises from the presence of a chiral center at the carbon bearing the methylfuranyl substituent, which adopts a specific spatial orientation relative to the indazolone framework.

The three-dimensional arrangement reveals that the compound exhibits significant conformational freedom around the carbon-carbon bonds connecting the substituents to the central core. The phenyl ring at position 3 of the indazole system and the 5-methylfuranyl group at position 6 adopt orientations that minimize steric interactions while maximizing conjugative stabilization. The tetrahydro nature of the system allows for flexibility in the six-membered ring, which adopts a non-planar conformation to accommodate the bulky substituents.

Computational analyses have demonstrated that the methylfuranyl substituent can rotate around its attachment point, creating multiple low-energy conformers. The furan ring itself contributes to the overall electron distribution through its aromatic character and oxygen heteroatom, influencing both the electronic properties and the intermolecular interactions of the compound. The presence of the methyl group on the furan ring further modulates these electronic effects and provides additional steric considerations in the overall molecular geometry.

X-ray Crystallographic Analysis of the Tetrahydroindazolone Core

Crystallographic investigations of related tetrahydroindazolone derivatives have provided detailed insights into the structural features that are directly applicable to this compound. The non-aromatic six-membered ring consistently adopts a distorted envelope conformation, with the methylene carbon atom nearest to the five-membered ring serving as the flap atom. This conformational preference is attributed to the relief of ring strain and the optimization of orbital overlap in the fused ring system.

The crystallographic data reveal specific geometric parameters that characterize the tetrahydroindazolone framework. The dihedral angles between the aromatic rings and the heterocyclic core provide crucial information about the three-dimensional arrangement. In structurally similar compounds, the phenyl ring forms dihedral angles ranging from 37.9 to 41.9 degrees with the indazole core, while substituents at the 5-position typically exhibit dihedral angles between 64.3 and 65.5 degrees.

Structural Parameter Typical Range Reference Compound
Envelope Conformation Puckering 0.15-0.25 Å Related tetrahydroindazolones
Phenyl-Indazole Dihedral Angle 37.9-41.9° Substituted derivatives
Substituent-Core Dihedral Angle 64.3-65.5° Position 5 substituted analogs
Six-membered Ring Deviation Distorted envelope General tetrahydroindazolone series

The crystallographic analysis also reveals the presence of weak intermolecular interactions that contribute to the crystal packing. Hydrogen bonding interactions, particularly carbon-hydrogen to oxygen contacts, play a significant role in stabilizing the three-dimensional crystal architecture. These interactions typically involve the carbonyl oxygen of the indazolone ring and hydrogen atoms from the aromatic substituents.

Tautomeric Behavior in Solution Phase

The tautomeric behavior of this compound is governed by the fundamental equilibria characteristic of the tetrahydroindazolone system. Computational studies on related tetrahydroindazol-4-ones have identified three principal tautomeric forms: the 1H-tautomer, the 2H-tautomer, and the hydroxyl form. These investigations employed multiple levels of theory, including semiempirical AM1, ab initio Hartree-Fock methods, and density functional calculations to establish the relative stability of each tautomer.

The computational results consistently demonstrate that the 1H-tautomer represents the most thermodynamically stable form in the gas phase, with the 2H-tautomer being slightly less favorable by approximately 1 kilojoule per mole. This energy difference is remarkably small, suggesting that both tautomers could coexist under certain conditions. The hydroxyl tautomer is significantly less stable and is generally not observed under normal conditions.

Tautomeric Form Relative Energy (kJ/mol) Computational Method Observation
1H-tautomer 0.0 (reference) B3LYP/6-31G** Most stable
2H-tautomer +1.0 B3LYP/6-31G** Slightly less stable
OH-tautomer +15-20 B3LYP/6-31G** Significantly less stable
1H:2H ratio ~1:1 NMR in DMSO-d6 Solution equilibrium

Nuclear magnetic resonance spectroscopy studies in dimethyl sulfoxide solution have confirmed the coexistence of both 1H and 2H tautomers in approximately equal proportions. This observation underscores the importance of solvent effects in modulating tautomeric equilibria, as the small energy difference between tautomers allows for significant population of both forms at room temperature. The solvent-dependent nature of this equilibrium suggests that the compound may exhibit different tautomeric preferences in various chemical environments.

The tautomeric behavior has significant implications for the chemical reactivity and biological activity of the compound. The equilibrium between tautomers affects the electron distribution, hydrogen bonding capabilities, and overall molecular recognition properties. Furthermore, the rapid interconversion between tautomers on the nuclear magnetic resonance timescale indicates that the energy barrier for tautomerization is relatively low, allowing for dynamic behavior in solution.

Properties

IUPAC Name

6-(5-methylfuran-2-yl)-3-phenyl-1,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)18(20-19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZPXSHARFKNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C(=O)C2)C(=NN3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161046
Record name 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-41-6
Record name 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the 1,5,6,7-Tetrahydro-4H-indazol-4-one Core

A common approach involves the condensation of hydrazine derivatives with cyclohexanone or its analogues to yield the tetrahydroindazole scaffold. For example:

  • Cyclization of 1-phenyl-pyrazolocyclohexanone intermediates under reductive amination conditions with ammonium acetate and sodium cyanoborohydride can generate 4-aminoderivatives, which serve as key intermediates for further functionalization.

Introduction of the 3-Phenyl Group

The phenyl substituent at position 3 is generally introduced via:

  • Acylation or alkylation reactions on the nitrogen atoms of the indazole ring or on the intermediate amine groups.
  • Use of phenyl-containing acyl chlorides or anhydrides to install the phenyl group through nucleophilic substitution or amidation reactions.

Attachment of the 6-(5-methyl-2-furyl) Substituent

The 6-position substitution with the 5-methyl-2-furyl group is achieved by:

  • Electrophilic aromatic substitution or cross-coupling reactions using furyl derivatives.
  • Bromination of the intermediate tetrahydroindazol-4-one at position 5 or 6, followed by substitution with 5-methyl-2-furyl nucleophiles or via palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) to introduce the furyl moiety.

Bromination and Further Functionalization

Selective bromination of the tetrahydroindazol-4-one core at position 5 or 6 is a key step to enable further substitution:

  • Treatment of the key intermediate with brominating agents such as trimethylphenylammonium tribromide yields mono- and di-bromo derivatives.
  • These brominated intermediates can then be subjected to nucleophilic substitution or coupling reactions to install various substituents, including the 5-methyl-2-furyl group.

Isomer Formation and Separation

  • The acylation or alkylation steps often yield mixtures of N1 and N2 isomers due to tautomerism in the indazole core.
  • These isomers can be separated and characterized using advanced NMR techniques and flash chromatography.

Representative Synthetic Scheme Summary

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Cyclization Hydrazine + cyclohexanone derivatives; reductive amination with ammonium acetate, NaCNBH3 Formation of 1,5,6,7-tetrahydro-4H-indazol-4-one core
2 Bromination Trimethylphenylammonium tribromide Mono- and di-bromo tetrahydroindazol-4-one derivatives
3 Acylation/Alkylation Phenyl acyl chlorides or alkylating agents Introduction of 3-phenyl substituent; formation of N1/N2 isomers
4 Coupling/Substitution Palladium-catalyzed coupling or nucleophilic substitution with 5-methyl-2-furyl nucleophiles Attachment of 6-(5-methyl-2-furyl) group
5 Purification Flash chromatography, NMR characterization Isolation of pure isomers for further study

Research Findings on Preparation and Stability

  • The bromination step is crucial for selective functionalization; mono-bromo derivatives tend to be less stable than di-bromo analogues, which exhibit increased lipophilicity and hydrolytic stability.
  • The N2 isomers generally show greater stability in aqueous buffers compared to N1 isomers, which is important for biological activity and formulation considerations.
  • The synthetic routes allow for structural diversity by varying acylation and substitution reagents, enabling the preparation of a library of analogues for biological evaluation.

Analytical and Characterization Techniques

  • Bidimensional NMR spectroscopy is extensively used to assign structures and distinguish between N1 and N2 isomers.
  • Flash chromatography is the preferred method for separating isomeric mixtures.
  • Stability assessments in aqueous buffers and human plasma provide insights into the compound's suitability for pharmaceutical development.

This detailed synthesis approach for 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is supported by experimental data and advanced analytical characterization, confirming the feasibility of preparing potent derivatives with potential therapeutic applications, particularly as human neutrophil elastase inhibitors.

Chemical Reactions Analysis

Types of Reactions

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized in Table 1 .

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
6-(5-Methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 3-Ph, 6-(5-Me-furyl) C₁₇H₁₅N₂O₂ 279.32 Electron-rich furyl group; discontinued commercial availability
3-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 3-Ph C₁₃H₁₂N₂O 212.25 Simpler structure; foundational indazolone scaffold
6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one 3-CF₃, 6,6-diMe C₁₀H₁₁F₃N₂O 232.20 Electron-withdrawing CF₃ group; enhanced metabolic stability
6-(5-Methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one 2-Ph, 6-(5-Me-thienyl) C₁₉H₁₇N₃OS 335.42 Thienyl substitution (S vs. O); potential redox activity differences
Substituent Impact Analysis:
  • Electron-Rich vs. In contrast, the trifluoromethyl group in is electron-withdrawing, which may improve oxidative stability but reduce binding affinity to certain targets.
  • Heteroatom Influence : Replacing the furyl oxygen (target compound) with sulfur (thienyl in ) alters lipophilicity and metabolic pathways. Sulfur-containing compounds often exhibit slower hepatic clearance but may introduce toxicity risks.
Key Observations:
  • High-yield syntheses (e.g., 96% for 7s ) suggest efficient routes for indazolone derivatives, though the target compound’s synthesis is undocumented.
  • Melting points correlate with substituent bulkiness; bromophenyl derivatives (7s) exhibit higher thermal stability than methoxyphenyl analogues (7t) .
Cytotoxicity and Anticancer Potential:
  • Compounds 7s and 7t () demonstrated potent cytotoxicity against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cells, with IC₅₀ values in the micromolar range . While the target compound’s bioactivity is unreported, the furyl group’s electron density may mimic aryl pharmacophores in active derivatives.
Tautomerism and Stability:
  • Computational studies () revealed that methyl and bulky substituents (e.g., 6,6-dimethyl) stabilize the keto tautomer of indazolones, which predominates in physiological conditions . The 5-methylfuran group in the target compound may similarly favor the keto form, enhancing binding to hydrophobic enzyme pockets.

Commercial and Research Status

  • The target compound is listed as discontinued by CymitQuimica , whereas simpler analogues like 3-phenyl-indazol-4-one remain available .
  • Thienyl and trifluoromethyl derivatives (e.g., ) are under active investigation, highlighting the importance of heterocyclic diversity in drug discovery.

Biological Activity

6-(5-Methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and data.

Molecular Characteristics

  • Molecular Formula : C18H16N2O2
  • Molar Mass : 292.33 g/mol
  • CAS Number : 1428139-41-6

Antiplatelet and Anticoagulant Effects

Research indicates that this compound exhibits notable antiplatelet activity. It inhibits human platelet aggregation induced by collagen and other agonists such as arachidonic acid and U46619 (a thromboxane A2 mimic) . The mechanism involves the modulation of biochemical pathways associated with platelet activation and coagulation processes.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects , particularly against various bacterial strains. It has been shown to interfere with quorum sensing in bacteria like Chromobacterium violaceum, which affects the production of violacein, a pigment associated with pathogenicity . This suggests potential applications in developing antimicrobial agents that target bacterial communication pathways.

Cytotoxic Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it was tested against human glioblastoma U251 cells and exhibited significant growth inhibition . The structure-activity relationship (SAR) analyses indicate that modifications in the molecular structure can enhance its anticancer efficacy.

Study 1: Antiplatelet Activity

A study investigated the effects of various dosages of this compound on platelet aggregation. Results showed that lower concentrations effectively inhibited aggregation without causing cytotoxicity to platelets .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Biochemical Interactions

The compound interacts with various enzymes and proteins involved in cellular signaling pathways. For example, it has been reported to bind to LuxR proteins in bacteria, modulating their activity based on concentration levels . This interaction plays a crucial role in disrupting bacterial communication and may lead to reduced virulence.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that similar compounds are orally active and exhibit favorable absorption characteristics. However, further research is needed to elucidate the specific pharmacokinetic profile of this compound.

Data Summary Table

PropertyDetail
Molecular FormulaC18H16N2O2
Molar Mass292.33 g/mol
CAS Number1428139-41-6
Antiplatelet ActivityInhibits aggregation (IC50 values)
Antimicrobial ActivityEffective against E. coli, S. aureus
CytotoxicitySignificant against U251 cells

Q & A

Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be reconciled?

  • Methodology :
  • Standardize assay conditions: Check serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hr).
  • Validate purity (>95% via HPLC) and dissolved DMSO concentration (<0.1% v/v). Reproduce results using orthogonal assays (e.g., ATP-luciferase vs. MTT) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.